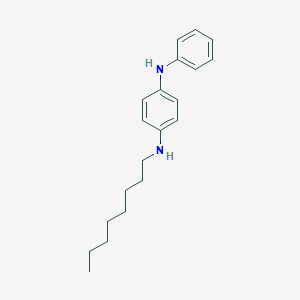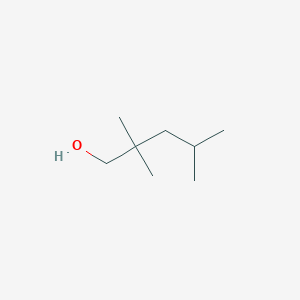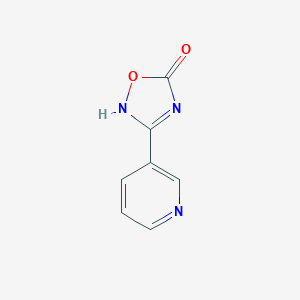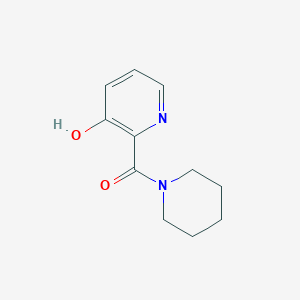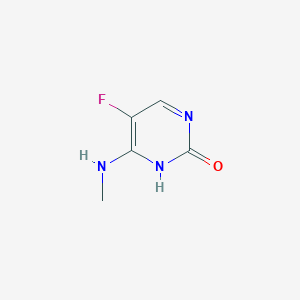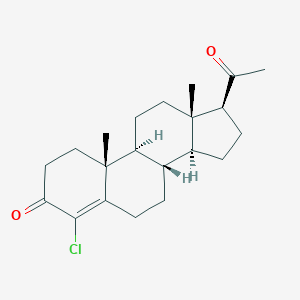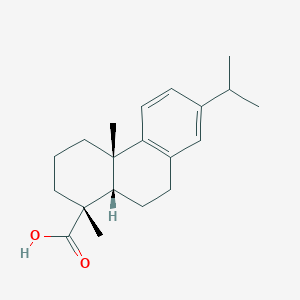
(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Abietanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1R,4aS,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWKVWVWBFBAOV-DFQSSKMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@H]3CC2)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427737 |
Source


|
| Record name | (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231-75-0 |
Source


|
| Record name | (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of (+)-dehydroabietic acid?
A1: (+)-Dehydroabietic acid has a molecular formula of C20H30O2 and a molecular weight of 302.45 g/mol.
Q2: How is (+)-dehydroabietic acid structurally characterized?
A2: Its structure has been elucidated through various spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Mass Spectrometry (MS). [, , , , ]
Q3: Does (+)-dehydroabietic acid exhibit any notable biological activities?
A3: Yes, research suggests that (+)-dehydroabietic acid shows potential in inhibiting biofilm formation of Staphylococcus aureus, displaying anti-biofilm activity at low micromolar concentrations. [] It has also shown cytotoxic activity against various human cancer cell lines, including lung adenocarcinoma cells. []
Q4: How does (+)-dehydroabietic acid exert its cytotoxic effects?
A4: Studies indicate that (+)-dehydroabietic acid and some of its derivatives induce apoptosis in cancer cells, possibly by disrupting mitochondrial function, leading to elevated Bax expression and/or Bcl-2 phosphorylation, followed by caspase-3 activation. [] Another study suggests a derivative of (+)-dehydroabietic acid may induce oncosis in hepatocellular carcinoma cells by activating the protein calpain, leading to cell membrane and organelle damage. []
Q5: What is known about the safety profile of (+)-dehydroabietic acid?
A5: While (+)-dehydroabietic acid is generally considered safe at low levels, higher concentrations have been linked to contact urticaria and respiratory symptoms in some individuals. [] Studies on juvenile eels have shown that a related compound, dehydroabietic acid, can induce ethoxyresorufin O-deethylase (EROD) activity and erythrocytic nuclear abnormalities (NA) at certain concentrations, indicating potential toxicity. [] More research is needed to comprehensively assess potential long-term health effects and establish safe exposure limits.
Q6: Can (+)-dehydroabietic acid be synthesized?
A6: (+)-Dehydroabietic acid is primarily obtained from natural sources, but it can also be synthesized from other naturally occurring abietane-type diterpenes like abietic acid through disproportionation reactions. [, , , , ]
Q7: What are the potential applications of (+)-dehydroabietic acid and its derivatives?
A7: (+)-Dehydroabietic acid has shown promise as a scaffold for developing antifungal agents. [] Its derivatives have shown potential in various fields, including:
- Anti-biofilm agents: Targeting bacterial biofilms, particularly those formed by Staphylococcus aureus. []
- Anti-cancer agents: Exhibiting cytotoxic activity against several cancer cell lines. []
- Fluorescent probes: Derivatives with specific modifications have potential as fluorescent probes for imaging tumor cells. []
- Surfactants: Derivatives like amine oxides show promising surfactant properties with potential applications in various industries. []
- Organocatalysts: Bifunctional organocatalysts derived from (+)-dehydroabietic acid have shown potential in asymmetric synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
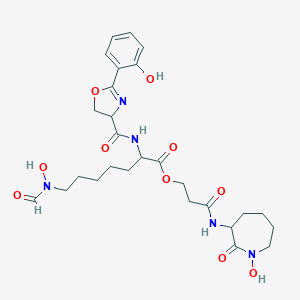
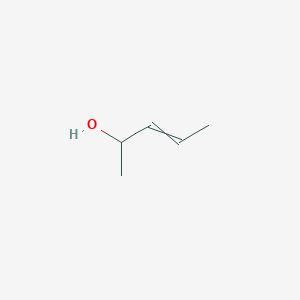
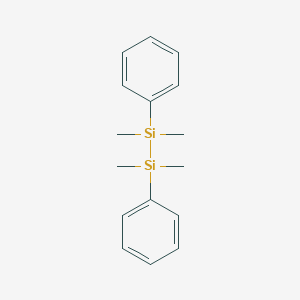
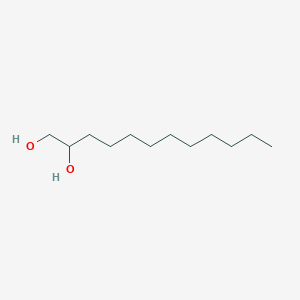
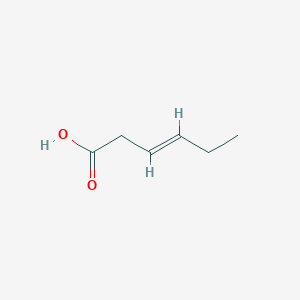
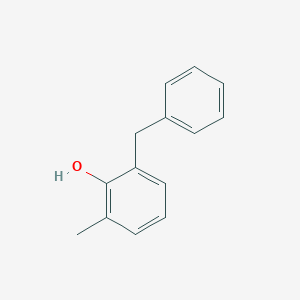
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
